Methyl 4-bromo-6-formylpyridine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 244.04 g/mol. This compound is classified as a pyridine derivative, featuring a bromine atom, a formyl group, and a carboxylate functional group. It serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows for diverse functionalization, making it valuable in various chemical applications.
The synthesis of methyl 4-bromo-6-formylpyridine-3-carboxylate typically involves several key steps:
The reaction conditions for both bromination and esterification can vary significantly based on the desired yield and purity of the final product. For instance, controlling the temperature and concentration of reagents is crucial to minimize side reactions and maximize product formation. Continuous flow reactors are increasingly utilized in industrial settings to enhance efficiency and consistency in production.
Methyl 4-bromo-6-formylpyridine-3-carboxylate contains a pyridine ring with three distinct substituents: a bromine atom at the 4-position, a formyl group at the 6-position, and a methoxycarbonyl group at the 3-position. The presence of these functional groups contributes to its reactivity and potential for further derivatization.
C(C(=O)O)C1=CC(=C(N=C1)Br)C=O
.Methyl 4-bromo-6-formylpyridine-3-carboxylate participates in various chemical reactions:
The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent choice, and the presence of catalysts or ligands that influence reactivity.
The mechanism of action for methyl 4-bromo-6-formylpyridine-3-carboxylate varies with its application:
Safety data indicates that this compound may pose risks such as skin irritation or respiratory issues upon exposure; thus, appropriate safety measures should be employed during handling.
Methyl 4-bromo-6-formylpyridine-3-carboxylate has several significant applications:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3